Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate
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Overview
Description
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that combines a benzoate ester, a piperazine ring, and a phenoxyacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzoate Ester: This step involves the esterification of a benzoic acid derivative with methanol in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzoate ester.
Attachment of the Phenoxyacetamide Group: The final step involves the coupling of the phenoxyacetamide group to the intermediate compound, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)benzoate
- Methyl (S)-4-(1-benzylpiperazin-2-yl)benzoate
- Methyl ®-4-(1-benzylpiperazin-2-yl)benzoate
Uniqueness
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H33N3O4 |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C29H33N3O4/c1-21-9-12-27(22(2)17-21)36-20-28(33)30-25-18-24(29(34)35-3)10-11-26(25)32-15-13-31(14-16-32)19-23-7-5-4-6-8-23/h4-12,17-18H,13-16,19-20H2,1-3H3,(H,30,33) |
InChI Key |
PWNIUEVNAZODOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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